2-[(4-Ethylbenzoyl)amino]-3-methylbutanoic acid
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Overview
Description
2-[(4-Ethylbenzoyl)amino]-3-methylbutanoic acid, also known as N-ethyl-3-methyl-2-(4-methylbenzoylamino)butyramide, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and is known for its analgesic and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-[(4-Ethylbenzoyl)amino]-3-methylbutanoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a role in pain and inflammation, and by inhibiting their production, the compound is able to provide analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(4-Ethylbenzoyl)amino]-3-methylbutanoic acid have been extensively studied. The compound has been shown to reduce pain and inflammation in animal models, and has also been shown to inhibit the proliferation of cancer cells. Additionally, the compound has been shown to have a low toxicity profile, making it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[(4-Ethylbenzoyl)amino]-3-methylbutanoic acid in lab experiments include its analgesic and anti-inflammatory properties, as well as its low toxicity profile. However, the compound has some limitations, including its low solubility in water and its potential to cause gastrointestinal side effects.
Future Directions
There are several future directions for research on 2-[(4-Ethylbenzoyl)amino]-3-methylbutanoic acid. These include investigating the compound's potential use in the treatment of cancer, as well as its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to optimize the synthesis method and improve the compound's solubility in water.
Synthesis Methods
The synthesis of 2-[(4-Ethylbenzoyl)amino]-3-methylbutanoic acid involves the reaction between 4-ethylbenzoic acid and 2-[(4-Ethylbenzoyl)amino]-3-methylbutanoic acidthylbutyramide in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride. The resulting product is then purified through recrystallization to obtain the final compound. The synthesis method has been optimized to yield high purity and yield of the compound.
Scientific Research Applications
2-[(4-Ethylbenzoyl)amino]-3-methylbutanoic acid has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of pain and inflammation. Additionally, the compound has been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the proliferation of cancer cells.
properties
IUPAC Name |
2-[(4-ethylbenzoyl)amino]-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-4-10-5-7-11(8-6-10)13(16)15-12(9(2)3)14(17)18/h5-9,12H,4H2,1-3H3,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPMQFXQMJPMMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC(C(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Ethylbenzoyl)amino]-3-methylbutanoic acid |
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